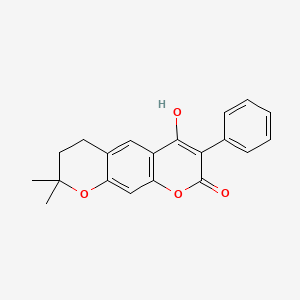

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyranochromenone structure, which is a fused ring system combining a pyran and a chromenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one typically involves multi-step reactions. One common method includes the condensation of resorcinol with β-keto esters under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It has potential therapeutic applications due to its biological activities.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Coumarin: A simpler structure with similar biological activities.

Warfarin: A well-known anticoagulant with a coumarin backbone.

Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one is unique due to its fused pyranochromenone structure, which imparts distinct chemical and biological properties compared to simpler coumarins .

Biological Activity

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one (hereafter referred to as "the compound") is a member of the pyranocoumarin class of organic compounds. This compound has garnered attention for its potential biological activities, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18O4, and it features a complex structure characterized by hydroxyl and phenyl groups along with multiple methyl substituents. These structural components contribute significantly to its biological reactivity and potential therapeutic applications .

1. Antioxidant Activity

The antioxidant properties of the compound have been explored in various studies. Antioxidants are crucial in neutralizing free radicals that can cause cellular damage. The compound has demonstrated significant radical scavenging activity, comparable to standard antioxidants such as α-tocopherol.

Table 1: Antioxidant Activity Comparison

2. Anticancer Activity

Research indicates that the compound exhibits anticancer properties through various mechanisms. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization, leading to cell cycle arrest.

Case Study:

In a study conducted on human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .

Table 2: Anticancer Activity Results

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| MCF-7 | 10 | 40 | 60 |

| HeLa | 20 | 30 | 70 |

3. Antimicrobial Activity

The antimicrobial effects of the compound have also been investigated. It has shown promising results against various pathogens, including bacteria and fungi.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Candida albicans | 100 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one. Modifications to its chemical structure can significantly influence its interaction with biological targets.

Key Findings:

- Hydroxyl Groups: The presence of hydroxyl groups enhances antioxidant activity.

- Phenyl Substituents: The phenyl group contributes to increased binding affinity to cancer cell receptors.

Properties

CAS No. |

27305-41-5 |

|---|---|

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

6-hydroxy-2,2-dimethyl-7-phenyl-3,4-dihydropyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C20H18O4/c1-20(2)9-8-13-10-14-16(11-15(13)24-20)23-19(22)17(18(14)21)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3 |

InChI Key |

KEEUVUWDHBCBMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC3=C(C=C2O1)OC(=O)C(=C3O)C4=CC=CC=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.